(6-Fluoroisoquinolin-8-yl)methanamine
Overview
Description
(6-Fluoroisoquinolin-8-yl)methanamine is a synthetic compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in recent years due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroisoquinolin-8-yl)methanamine typically involves the use of various organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Skraup synthesis, which is used to prepare related compounds such as 6-Fluoro-8-quinolinol from 2-amino-5-fluorophenol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoroisoquinolin-8-yl)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur under various conditions, depending on the substituents involved.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of the original compound.
Scientific Research Applications
(6-Fluoroisoquinolin-8-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (6-Fluoroisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, similar compounds like fluoroquinolones target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, leading to cell death . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Fluoroisoquinolin-8-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(6-Fluoroisoquinolin-8-yl)methanamine is a synthetic compound with a growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.
Overview of this compound
This compound belongs to the isoquinoline class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The fluorine substitution at the 6-position is significant as it influences the compound's reactivity and biological interactions.
Chemical Structure
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H9FN2 |
InChI Key | JIDKFIKFDAAZJP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Similar compounds have been shown to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication and cell division, leading to cell death in bacterial cells.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in anticancer research.
Anticancer Properties
Studies have demonstrated that fluorinated isoquinoline derivatives possess enhanced anticancer activity compared to their non-fluorinated counterparts. For instance, fluorination at the 6-position has been linked to improved potency against various cancer cell lines, including pancreatic and prostate cancers .
Compound | IC50 (nM) | Cancer Type |
---|---|---|
HCT-13 | 21.6 | Pancreatic Cancer |
HCT-8 | 30.4 | Prostate Cancer |
This compound | TBD | Various |
Comparative Studies
Comparative studies highlight the unique position of this compound among isoquinoline derivatives. For example, compounds with similar structures but different substitutions show varying degrees of potency against cancer cells.
Synergistic Effects
Research has shown that combining isoquinoline fluorination with secondary amine methylation can produce greater-than-additive effects on antiproliferative activity. This suggests that structural modifications can significantly impact therapeutic efficacy .
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Anticancer Activity : A study focused on the compound's effects on pancreatic cancer cells demonstrated significant cytotoxicity, with enhanced activity observed in the presence of copper ions, which are known to influence drug efficacy .
- Mechanism Exploration : Another investigation utilized density functional theory (DFT) calculations to elucidate the interaction mechanisms at play when this compound interacts with target proteins involved in cancer progression .
Properties
IUPAC Name |
(6-fluoroisoquinolin-8-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-3-7-1-2-13-6-10(7)8(4-9)5-12/h1-4,6H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKFIKFDAAZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.